molecular formula C9H11NO2 B024968 (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one CAS No. 109482-86-2

(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one

Cat. No. B024968
M. Wt: 165.19 g/mol
InChI Key: FZMFPCLBMUFJGR-AATRIKPKSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one" involves various strategies, including aldol condensation reactions and the use of multifunctional reagents for the preparation of polyfunctional heterocyclic systems. For instance, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog were prepared from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates, showcasing the compound's role as a versatile synthon for heterocyclic systems synthesis, such as pyrroles, pyrimidines, and isoxazoles (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through X-ray crystallography, demonstrating features like the trans-geometry of the C=C double bond and the s-cis geometry of the C=C-C=O moiety, confirming the spatial arrangement of atoms and functional groups in the molecule. For example, the structure of 1-(3,5-dimethyl-2-furyl)-3-(p-tolyl)-prop-2-en-1-one was determined, highlighting the importance of geometrical configuration in the compound's reactivity and properties (Furmanova et al., 1991).

Chemical Reactions and Properties

The compound's chemical reactions and properties are significantly influenced by its molecular structure. It participates in various chemical transformations, including hetero-Diels-Alder reactions, yielding structurally diverse heterocyclic compounds. For instance, the hetero-Diels-Alder reaction of 1-(2-furyl)-3-(dimethylamino)-2-propene-1-thione with maleic and fumaric acids led to 3,4-dihydro-2H-thiopyran derivatives (Bogdanowicz-Szwed & Budzowski, 2002).

Scientific research applications

  • Intermediate in Biologically Active Compounds: The compound is an important intermediate in synthesizing many biologically active compounds, such as osimertinib. Its synthesis method can be optimized for specific applications (Zou, Jiang, Jia, & Zhu, 2018).

  • Synthesis of Highly Functionalized 1-Heteroaroyl-1,3-butadienes: Microwave-assisted cycloaddition of electron-poor acetylenes to this compound leads to the synthesis of highly functionalized 1-heteroaroyl-1,3-butadienes, which have potential applications in organic synthesis (Bezenšek et al., 2010).

  • Synthesis of Novel 2-(2-Furyl)-cis-3-hydroxychromanones: Through hypervalent iodine oxidation, this compound is used in the synthesis of novel 2-(2-furyl)-cis-3-hydroxychromanones and their derivatives (Prakash & Mendiratta, 1992).

  • Nonlinear Optical Properties: It exhibits potential as an optical limiter due to its switch from saturable to reverse saturable absorption with increased excitation intensity. This makes it useful in the field of nonlinear optics (Henari & Asiri, 2011).

  • Antibacterial and Antifungal Activity: Enaminone complexes, which can be derived from this compound, show promising antibacterial and fungal activity against various bacteria and fungi (Jeragh & Elassar, 2015).

  • Crystal Structure Analysis: The crystal structure of related compounds reveals specific geometric properties, which can be important for understanding their chemical behavior and potential applications in material science (Furmanova et al., 1991).

  • Hydrogen Bond Formation: 1-Aryl-3-(dimethylamino)propenones, a class of compounds including this chemical, are excellent proton acceptors for hydrogen bonds, forming intra- and intermolecular hydrogen bonds and producing one- and two-dimensional H-bridged polymers (Pleier, Herdtweck, Mason, & Thiel, 2003).

properties

IUPAC Name

(E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-7H,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMFPCLBMUFJGR-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one

Synthesis routes and methods

Procedure details

A mixture of 2-acetylfuran (25.0 g, 0.227 mmol) and N,N-dimethylformamide dimethylacetal (40 ml) was stirred at 100° C. for 9 hours. After cooling as it was, the reaction solution was concentrated. Diethyl ether and hexane were added to the residue, and the resulting solid was collected by filtration and washed with hexane, to give the title compound (36.5 g, 97%) as a brown solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Nicholls-Allison - 2015 - dspace.library.uvic.ca
Reported in Chapter 2 of this thesis is the reliable and tolerant synthesis of a small library of pyrazole and triazole heterocycles. This synthesis was achieved in two steps in good yields …
Number of citations: 1 dspace.library.uvic.ca

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